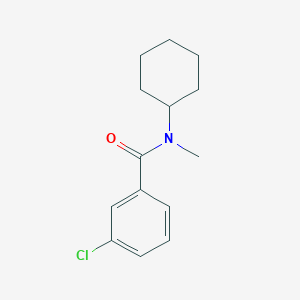
3-chloro-N-cyclohexyl-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-cyclohexyl-N-methylbenzamide is an organic compound with the molecular formula C14H18ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 3-position, and the amide nitrogen is bonded to both a cyclohexyl and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclohexyl-N-methylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-cyclohexyl-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chlorobenzoyl chloride+N-cyclohexyl-N-methylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group attached to the nitrogen can be oxidized to a nitroso or nitro group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used to substitute the chlorine atom.
Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the amide group.
Oxidation: Potassium permanganate in acidic conditions can oxidize the methyl group.
Major Products
Substitution: 3-methoxy-N-cyclohexyl-N-methylbenzamide
Reduction: N-cyclohexyl-N-methylbenzylamine
Oxidation: 3-chloro-N-cyclohexyl-N-nitrosobenzamide
Aplicaciones Científicas De Investigación
3-chloro-N-cyclohexyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of amide derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-cyclohexyl-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-cyclohexyl-N-ethylbenzamide
- 3-chloro-N-cyclohexyl-2-methoxy-N-methylbenzamide
- 3-chloro-N-cyclohexyl-N-methyl-2-methylbenzamide
Uniqueness
3-chloro-N-cyclohexyl-N-methylbenzamide is unique due to the presence of both a cyclohexyl and a methyl group on the amide nitrogen, which can influence its chemical reactivity and biological activity. The chlorine substitution on the benzene ring also adds to its distinct properties compared to other benzamide derivatives.
Propiedades
IUPAC Name |
3-chloro-N-cyclohexyl-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h5-7,10,13H,2-4,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWMSMLXHQOQKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
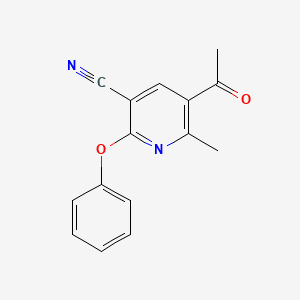
![N-[2-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2398040.png)
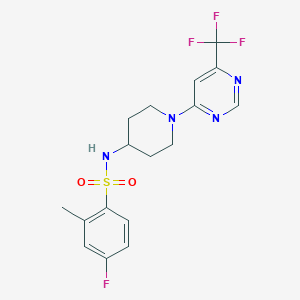
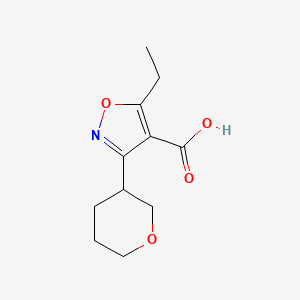
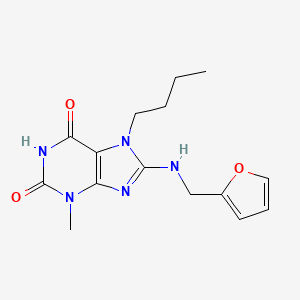
![3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2398047.png)
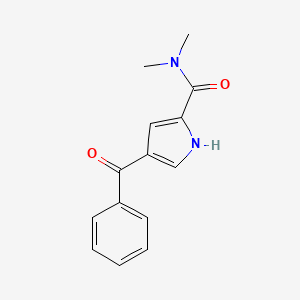
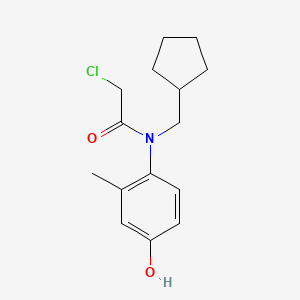
![5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2398054.png)
![2-Oxo-2-phenylethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate](/img/structure/B2398055.png)
![2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2398056.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2398057.png)
![5-amino-1-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2398058.png)
![1-{pyrido[2,3-d]pyrimidin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2398060.png)
